molecular formula C9H7N B7863227 2-Propenenitrile, 3-phenyl-

2-Propenenitrile, 3-phenyl-

Cat. No. B7863227
M. Wt: 129.16 g/mol
InChI Key: ZWKNLRXFUTWSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenenitrile, 3-phenyl- is a useful research compound. Its molecular formula is C9H7N and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenenitrile, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenenitrile, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis and Organic Synthesis : 2-Propenenitrile, 3-phenyl- has been used in stereoselective C2-vinylation of 1-substituted imidazoles, producing mainly (Z)-isomers in significant yields, as demonstrated by Wei and Tang (2009) using density functional theory (DFT) (Wei & Tang, 2009).

  • Organometallic Reactions : Alberto Acosta-Ramírez et al. (2008) found that catalytic amounts of [Ni(COD)2] and TRIPHOS lead to the isomerization of 2-methyl-3-butenenitrile, forming a mixture of nickel complexes, indicating potential applications in organometallic chemistry (Acosta-Ramírez et al., 2008).

  • Phase Equilibria Research : Hun-Soo Byun (2017) investigated the phase equilibria of 3-phenyl propionitrile and 2-phenyl butyronitrile in supercritical CO2, highlighting the significance of nitrile groups in phase equilibria and their role as organic solvents in industrial processes (Byun, 2017).

  • Anticancer Research : M. T. Cocco et al. (2006) reported the synthesis of diaminopyrazoles from 3‐(2‐acylhydrazino)‐3‐aminopropenenitriles, which have potential antitumoral activity, signifying its importance in medicinal chemistry (Cocco et al., 2006).

  • Surface Chemistry and Spectroscopy : M. Filler et al. (2003) explored the bonding of the nitrile functional group, including 2-propenenitrile, on the Ge(100)-2x1 surface using spectroscopy and density functional theory calculations, indicating its relevance in surface chemistry and materials science (Filler et al., 2003).

properties

IUPAC Name

3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKNLRXFUTWSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052100
Record name 3-Phenylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenenitrile, 3-phenyl-

CAS RN

4360-47-8
Record name Cinnamonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4360-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenenitrile, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phenylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Four grams of 60% sodium hydride was suspended in 100 ml tetrahydrofuran, and 17.1 g of diethylphosphonoacetonitrile was added with ice cooling. To the resulting solution, was added dropwise a solution of 10.6 g benzaldehyde in 80 ml tetrahydrofuran, and the mixture was stirred for one hour. After admixing 50 ml water, the organic layer was collected, dried over anhydrous sodium sulfate and concentrated. Distillation of the concentrate under reduced pressure (102°-106° C./6 mmHg) gave 8.9 g yield: 69.0%) of cinnamonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
69%

Synthesis routes and methods II

Procedure details

The procedure described in Example 1 is repeated, except that 3.31 g (0.0625 mol) of acrylonitrile, 7.02 g (0.05 mol) of benzoyl chloride, 11.6 g (0.0625 mol) of tri-n-butylamine, 100 ml of p-xylene and 0.1122 g (0.0005 mol) of palladium acetate are used. After a reaction time of 2 hours at 120° C., 3.47 g (0.27 mol) of cinnamonitrile are obtained, corresponding to a yield of 54% of theory. Boiling point=134°-136° C./17×102Pa.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
0.1122 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
54%

Synthesis routes and methods III

Procedure details

As for Example 2, a mixture of 0.23 g. of sodium metal, 50 ml. of absolute ethanol, 7.11 g. of 2-chloro-6-hydrazinopyridine and 6.5 g. of cinnamonitrile yields 7.35 g. of crude product. The crude material is dissolved in dichloromethane, filtered through hydrous magnesium silicate and concentrated while adding hexane to give 5.90 g. of the desired product as off-white crystals, m.p. 187.5°-188.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenenitrile, 3-phenyl-
Reactant of Route 2
2-Propenenitrile, 3-phenyl-
Reactant of Route 3
Reactant of Route 3
2-Propenenitrile, 3-phenyl-
Reactant of Route 4
Reactant of Route 4
2-Propenenitrile, 3-phenyl-
Reactant of Route 5
Reactant of Route 5
2-Propenenitrile, 3-phenyl-
Reactant of Route 6
Reactant of Route 6
2-Propenenitrile, 3-phenyl-

Citations

For This Compound
22
Citations
SA DiBiase, JR Beadle, GW Gokel - Organic Syntheses, 2003 - Wiley Online Library
Synthesis of α, β‐unsaturated nitriles from acetonitrile: cyclohexylideneacetonitrile and cinnamonitrile product: cinnamonitrile intermediate: cyclohexylideneacetonitrile
Number of citations: 4 onlinelibrary.wiley.com
G Lohaus - Organic Syntheses, 2003 - Wiley Online Library
Abstract Cinnamonitrile product: cinnamonitrile product: 2, 4‐hexadienenitrile product: cyclo‐C6H11CN product: ClCH2CH2CN product:(CH3) 3CCN product: CH3CH CHCH CHCN …
Number of citations: 0 onlinelibrary.wiley.com
SF Wang, BZ Liu, KJ Sun, QD Su - Journal of Chromatography A, 2004 - Elsevier
The formation of polycyclic aromatic hydrocarbons (PAHs) during pyrolysis process of phenylalanine had been studied. Ten PAHs, including fluorene, phenanthrene, anthracene, …
Number of citations: 26 www.sciencedirect.com
R Ullah, AS Alqahtani - Evidence-Based Complementary and …, 2022 - hindawi.com
The usage of herbal remedy is growing vividly all around the world. Though, ecological contamination particularly with heavy metals carriages thoughtful problem on quality of medicinal …
Number of citations: 24 www.hindawi.com
L Xu, S Li, Y Zhang, W Sun, L Pan, L Wang - Journal of Environmental …, 2023 - Elsevier
Environmental concerns associated with the rapid rising plastic consumption have led to the search for better waste utilization and management. Pyrolysis has emerged as an ideal and …
Number of citations: 3 www.sciencedirect.com
Y Fan, R Wang, J Sun, J Xiang, R Wang… - Science of The Total …, 2020 - Elsevier
The carbon riched coke ash (CA) and organic components riched coking wastewater (CW) recovered from coking plants wastes were utilized for the preparation of coke ash coking …
Number of citations: 14 www.sciencedirect.com
AK Koshariya, J Madhusudhanan, H Anandaram… - Journal of …, 2022 - hindawi.com
In order to achieve sustainability goals, biomass is a renewable energy source that lowers emissions of greenhouse gases and other hazardous gases. Biochemical and …
Number of citations: 1 www.hindawi.com
DH Hanna, SN Beshay, E El. Shafee… - Cell Biochemistry …, 2023 - Wiley Online Library
Tartrazine is a yellow colouring agent that is commonly used in foods; however, high dosages of Tartrazine affect fertility and create oxidative stress by generating free radicals. A plant …
Number of citations: 3 onlinelibrary.wiley.com
S Fang, Z Deng, Y Lin, Z Huang, L Ding, L Deng… - Energy, 2021 - Elsevier
Increasing attention has been given to the control of nitrogen pollutants during the process of using sewage sludge. In this paper, the gasification characteristics and the law of nitrogen …
Number of citations: 26 www.sciencedirect.com
S Fang, Z Deng, Y Lin, Z Huang, L Ding, L Deng… - Energy, 2021 - Elsevier
In view of the high cost and failure of resource utilization of waste copper slag, the copper slag modified by NiO is used as an oxygen carrier in the chemical looping gasification, where …
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.